1-(2-Aminoethyl)piperidin-2-one hydrochloride
Overview
Description
“1-(2-Aminoethyl)piperidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1187465-46-8 . It has a molecular weight of 178.66 and its molecular formula is C7H15ClN2O . It is a white solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H . This indicates the presence of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 178.66 and its molecular formula is C7H15ClN2O .
Scientific Research Applications
Bioavailability Enhancement
Piperine, closely related to 1-(2-Aminoethyl)piperidin-2-one, has been studied for its ability to modulate permeability characteristics of the intestine by inducing alterations in membrane dynamics. This suggests potential applications of similar compounds in enhancing the bioavailability of various drugs (Khajuria, Thusu, & Zutshi, 2002).
Analgesic Properties
Research on analogs of 1-(2-Aminoethyl)piperidin-2-one hydrochloride has demonstrated the synthesis of compounds with analgesic effects, although some may exhibit undesirable side effects (Spielman & Richards, 1946).
Conformational Analysis
Studies have focused on the synthesis and conformational analysis of analogs, providing insights into the structural and stereochemical aspects of piperidine derivatives. These findings have implications for the design of molecules with specific biological activities (Kim, Oh, Zee, & Jung, 2007).
Pharmaceutical Building Blocks
The compound has been used in the development of secondary piperidines as pharmaceutical building blocks, showcasing a method for cyanation adjacent to nitrogen, which is crucial for the synthesis of unnatural amino acids and pharmaceutical intermediates (Lennox, Goes, Webster, Koolman, Djurić, & Stahl, 2018).
Molecular Structure Studies
Research into the crystal and molecular structure of related compounds has been conducted to understand the interactions and conformations that affect their reactivity and potential pharmacological applications (Dega-Szafran, Dutkiewicz, Kosturkiewicz, Petryna, & Szafran, 2004).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, which include “1-(2-Aminoethyl)piperidin-2-one hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(2-aminoethyl)piperidin-2-one hydrochloride, play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals .
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJDAWDDLRDPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.